Ethyl 4-(chloroamino)-3-methylbenzoate
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Overview
Description
Ethyl 4-(chloroamino)-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a chloroamino substituent, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloroamino)-3-methylbenzoate typically involves the esterification of 4-(chloroamino)-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloroamino)-3-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroamino group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The chloroamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.
Oxidation: Formation of 4-(chloroamino)-3-methylbenzoic acid.
Reduction: Formation of Ethyl 4-(amino)-3-methylbenzoate.
Scientific Research Applications
Ethyl 4-(chloroamino)-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloroamino)-3-methylbenzoate involves its interaction with specific molecular targets. The chloroamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Ethyl 4-(chloroamino)-3-methylbenzoate can be compared with similar compounds such as:
Ethyl 4-amino-3-methylbenzoate: Lacks the chloro substituent, which may result in different reactivity and biological activity.
Ethyl 4-(bromoamino)-3-methylbenzoate: Contains a bromo substituent instead of chloro, which may affect its chemical properties and reactivity.
Ethyl 4-(chloroamino)-3-ethylbenzoate: Has an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
Properties
CAS No. |
60903-07-3 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 4-(chloroamino)-3-methylbenzoate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-4-5-9(12-11)7(2)6-8/h4-6,12H,3H2,1-2H3 |
InChI Key |
KFIUJYKTFJXTQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCl)C |
Origin of Product |
United States |
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